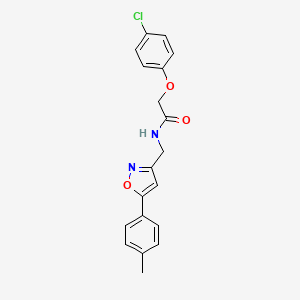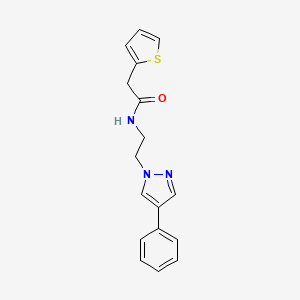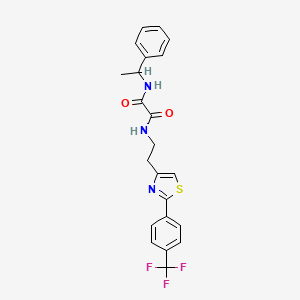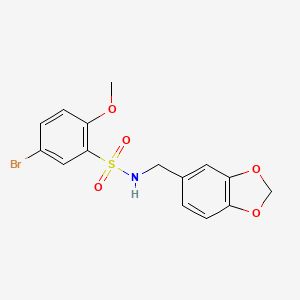
N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It appears to contain a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a carboxamide group, a phenyl group, and a methylthio group attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazole ring, phenyl group, and carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the carboxamide group, and the methylthio group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
Drug Discovery
1,2,3-Triazole derivatives are widely utilized in drug discovery due to their ability to establish hydrogen bonds, which enhances solubility and promotes binding towards biomolecular targets. This makes them suitable candidates for developing new medications .
Organic Synthesis
These compounds play a significant role in organic synthesis. Their unique chemical properties allow them to act as versatile intermediates in the creation of complex organic molecules .
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles contribute to the design of polymers with specific mechanical and chemical properties due to their robustness and ability to participate in various chemical reactions .
Supramolecular Chemistry
The triazole ring is often used in supramolecular chemistry for constructing large, complex structures through non-covalent interactions like hydrogen bonding .
Bioconjugation
Triazole derivatives are employed in bioconjugation techniques to attach various biomolecules together, which is essential in the field of chemical biology .
Chemical Biology
They are instrumental in chemical biology for probing biological systems and understanding molecular functions within cells .
Fluorescent Imaging
Due to their fluorescent properties, triazole derivatives are used in imaging techniques to visualize biological processes in real-time .
Materials Science
In materials science, these compounds contribute to the development of new materials with desired properties for various applications .
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves the reaction of 4-(methylthio)benzyl azide with phenylacetylene followed by the addition of N-(tert-butoxycarbonyl)glycine to form the desired product.", "Starting Materials": [ "4-(methylthio)benzyl azide", "phenylacetylene", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: 4-(methylthio)benzyl azide is reacted with phenylacetylene in the presence of copper(I) iodide and triphenylphosphine to form 4-(methylthio)benzyl-1-phenyl-1H-1,2,3-triazole.", "Step 2: N-(tert-butoxycarbonyl)glycine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then treated with hydrochloric acid to remove the tert-butoxycarbonyl protecting group and the desired product, N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, is obtained." ] } | |
CAS番号 |
1788830-38-5 |
製品名 |
N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide |
分子式 |
C17H16N4OS |
分子量 |
324.4 |
IUPAC名 |
N-[(4-methylsulfanylphenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c1-23-14-9-7-12(8-10-14)11-18-17(22)16-15(19-21-20-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) |
InChIキー |
YIQOOUFZSLFXJA-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=NNN=C2C3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)
![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2995400.png)
![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)




![1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2995412.png)
![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)
![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)